molecular formula C16H12N2O5 B11521341 1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone

1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone

Cat. No.: B11521341
M. Wt: 312.28 g/mol
InChI Key: RBXCNTAWOUJFBZ-UHFFFAOYSA-N
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Description

1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves multiple steps. One common method includes the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with an appropriate amine under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

1-[3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C16H12N2O5/c1-10(19)11-3-2-4-13(5-11)17-8-12-6-15-16(23-9-22-15)7-14(12)18(20)21/h2-8H,9H2,1H3

InChI Key

RBXCNTAWOUJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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